N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide
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Overview
Description
N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide is a synthetic organic compound with the molecular formula C18H21N3O3. It is known for its unique chemical structure, which includes an ethoxyphenyl group and a carbamoylamino group.
Preparation Methods
The synthesis of N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide typically involves the reaction of 4-ethoxyaniline with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain the pure compound .
Chemical Reactions Analysis
N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions to break down the amide bond, resulting in the formation of corresponding amines and carboxylic acids
Scientific Research Applications
N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways. Further research is needed to fully elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
N-(4-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide can be compared with other similar compounds, such as:
N-(4-{[(4-methoxyphenyl)carbamoyl]amino}phenyl)-N-methylacetamide: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
N-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)-N-methylacetamide:
N-(4-{[(4-fluorophenyl)carbamoyl]amino}phenyl)-N-methylacetamide: The fluorine atom can enhance the compound’s stability and influence its biological activity
Properties
IUPAC Name |
N-[4-[(4-ethoxyphenyl)carbamoylamino]phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-4-24-17-11-7-15(8-12-17)20-18(23)19-14-5-9-16(10-6-14)21(3)13(2)22/h5-12H,4H2,1-3H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIRWINUYJBDTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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